molecular formula C22H30N2O3 B12456495 N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

Cat. No.: B12456495
M. Wt: 370.5 g/mol
InChI Key: ZUDDPBJIFXBTHR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound characterized by its unique structure, which includes a methoxybenzyl group and a tricyclodecyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-methoxybenzylamine with tricyclo[3.3.1.1~3,7~]decan-1-ylamine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired diamide. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxybenzyl group may play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-N’-(cyclohexyl)butanediamide
  • N-(4-methoxybenzyl)-N’-(adamantyl)butanediamide

Uniqueness

N-(4-methoxybenzyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide stands out due to its tricyclodecyl moiety, which imparts unique steric and electronic properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

N'-(1-adamantyl)-N-[(4-methoxyphenyl)methyl]butanediamide

InChI

InChI=1S/C22H30N2O3/c1-27-19-4-2-15(3-5-19)14-23-20(25)6-7-21(26)24-22-11-16-8-17(12-22)10-18(9-16)13-22/h2-5,16-18H,6-14H2,1H3,(H,23,25)(H,24,26)

InChI Key

ZUDDPBJIFXBTHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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